![molecular formula C13H12OSe B14719665 [(Benzeneseleninyl)methyl]benzene CAS No. 13154-11-5](/img/structure/B14719665.png)
[(Benzeneseleninyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Benzeneseleninyl)methyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring through a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzeneseleninyl)methyl]benzene typically involves the reaction of benzeneseleninic acid with benzyl halides under basic conditions. One common method is the reaction of benzeneseleninic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate selenoxide, which then undergoes a rearrangement to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(Benzeneseleninyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneseleninic acid derivatives.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzeneseleninic acid derivatives.
Reduction: Selenides and selenols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(Benzeneseleninyl)methyl]benzene has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Benzeneseleninyl)methyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. Additionally, the compound can interact with biological molecules, potentially affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
[(Benzeneseleninyl)methyl]benzene can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and used in similar applications.
Benzeneseleninic acid: A precursor in the synthesis of this compound and other selenium-containing compounds.
Selenocysteine: An amino acid containing selenium, important in biological systems.
Propriétés
Numéro CAS |
13154-11-5 |
|---|---|
Formule moléculaire |
C13H12OSe |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
phenylseleninylmethylbenzene |
InChI |
InChI=1S/C13H12OSe/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clé InChI |
VXRLNFRSRCTOJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Se](=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


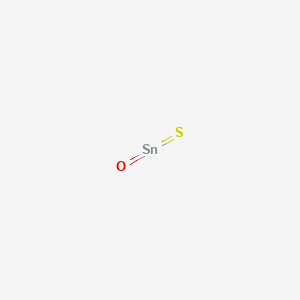
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)

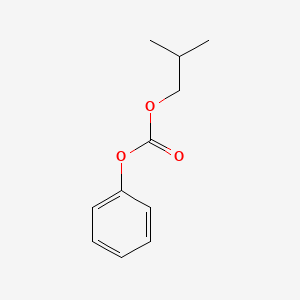

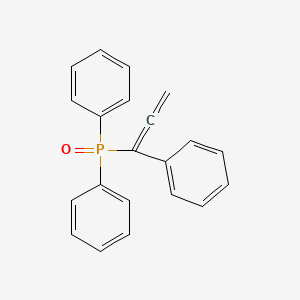
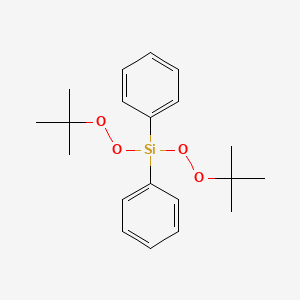
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)

![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
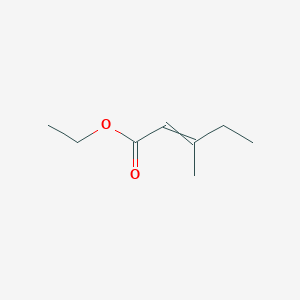
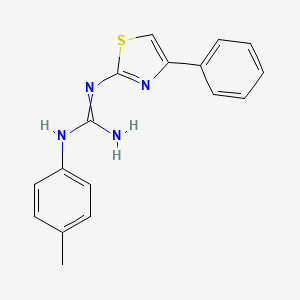

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
